molecular formula C15H17N3 B1341546 {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine CAS No. 954567-05-6

{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine

Cat. No.: B1341546
CAS No.: 954567-05-6
M. Wt: 239.32 g/mol
InChI Key: IBLRITIODJQEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Registry Information

The systematic nomenclature of {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine reflects the International Union of Pure and Applied Chemistry standards for complex heterocyclic compounds containing multiple ring systems. The primary designation emphasizes the quinoline-pyridine connectivity through the methanamine bridge, where the numerical descriptors precisely indicate the substitution pattern and the degree of saturation within the quinoline framework. Alternative nomenclature systems recognize this compound through several variant forms, including the more concise [6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine, which maintains chemical accuracy while providing a streamlined representation of the molecular architecture.

The compound's registry information establishes its formal chemical identity within international databases, where it appears under the primary designation that explicitly describes the heterocyclic connectivity pattern. This systematic naming approach ensures unambiguous identification across different chemical information systems and facilitates accurate cross-referencing in scientific literature. The nomenclature specifically indicates the presence of a dihydroquinoline moiety, which distinguishes this compound from fully aromatic quinoline derivatives and highlights the partially saturated nature of the heterocyclic system.

The methanamine functional group designation in the compound name serves a dual purpose by identifying both the bridging carbon unit and the primary amine functionality that terminates the molecular structure. This nomenclature precision becomes particularly important when considering the compound's potential reactivity patterns and synthetic utility, as the primary amine group represents a key site for chemical modification and derivatization reactions.

Chemical Abstracts Service Number and Database Identifiers

The Chemical Abstracts Service has assigned the unique registry number 954567-05-6 to this compound, establishing its definitive identity within the global chemical information infrastructure. This Chemical Abstracts Service number serves as the primary key for accessing comprehensive information about the compound across multiple scientific databases and commercial suppliers. The assignment of this specific registry number occurred as part of the systematic cataloging of novel heterocyclic compounds, reflecting the compound's recognition as a distinct chemical entity with potential significance in pharmaceutical research.

Database identifiers extend beyond the Chemical Abstracts Service number to include sophisticated molecular descriptors that enable computational searching and structure-activity relationship analysis. The International Chemical Identifier provides a text-based representation as InChI=1S/C15H17N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6-8,11H,3,5,9-10,16H2, which encodes the complete molecular connectivity and stereochemical information. The corresponding International Chemical Identifier Key IBLRITIODJQEPY-UHFFFAOYSA-N provides a hash-based identifier that facilitates rapid database searches and cross-referencing across different chemical information systems.

The Simplified Molecular Input Line Entry System representation C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN offers a linear notation that captures the essential structural features while maintaining computational compatibility. These multiple identifier systems work in concert to ensure comprehensive database coverage and facilitate interdisciplinary research efforts that span synthetic chemistry, computational modeling, and biological evaluation.

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry naming conventions, this compound follows the systematic approach for naming complex heterocyclic compounds that contain multiple ring systems with varying degrees of saturation. The International Union of Pure and Applied Chemistry methodology prioritizes the quinoline nucleus as the parent structure due to its bicyclic nature and establishes the numbering sequence that begins with the nitrogen-containing ring. The designation "3,4-dihydro-1(2H)" specifically indicates the presence of additional hydrogen atoms at positions three and four of the quinoline ring, while the parenthetical notation clarifies that position one participates in a formal hydrogen count that includes the bridgehead nitrogen.

The pyridine component receives positional identification through the numerical prefix that indicates the specific carbon atom bearing the methanamine substituent. International Union of Pure and Applied Chemistry rules require explicit identification of the connection point between the two heterocyclic systems, achieved through the bracketed quinolinyl descriptor that maintains the structural hierarchy while preserving chemical accuracy. This systematic approach ensures that the compound name completely specifies the molecular architecture without ambiguity, enabling accurate chemical communication across international scientific communities.

The methanamine terminus follows International Union of Pure and Applied Chemistry conventions for naming primary amine functional groups attached to aromatic systems, where the methylene bridge receives explicit recognition through the "methan" prefix combined with the "amine" suffix. This nomenclature precision becomes essential when distinguishing between constitutional isomers that might feature different connectivity patterns between the heterocyclic components and the amine functionality.

Structural Classification within Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound belongs to the class of condensed heterocyclic systems that feature multiple nitrogen-containing rings. The quinoline component represents a benzopyridine system, which classifies as a fused aromatic heterocycle where a benzene ring shares a common edge with a pyridine ring. This structural classification places the compound within the family of biologically significant heterocycles that have demonstrated substantial importance in pharmaceutical chemistry and natural product chemistry.

The dihydroquinoline portion specifically categorizes as a partially saturated heterocycle, distinguishing it from fully aromatic quinoline derivatives and positioning it within a specialized subset of reduced heterocyclic compounds. This partial saturation significantly influences the compound's conformational flexibility and electronic properties, creating unique three-dimensional characteristics that differentiate it from completely planar aromatic systems. The presence of the saturated carbons at positions three and four introduces conformational dynamics that can impact molecular recognition events and binding interactions with biological targets.

The pyridine component adds an additional layer of heterocyclic complexity, creating a compound that spans multiple categories within heterocyclic classification systems. The combination of the dihydroquinoline and pyridine moieties connected through a methanamine linker results in a hybrid structure that incorporates both saturated and aromatic heterocyclic elements. This structural diversity positions the compound as a representative example of contemporary heterocyclic design, where multiple ring systems combine to create sophisticated molecular architectures with enhanced potential for biological activity.

Chemical Property Value Reference
Molecular Formula C₁₅H₁₇N₃
Molecular Weight 239.32 g/mol
Chemical Abstracts Service Number 954567-05-6
International Chemical Identifier Key IBLRITIODJQEPY-UHFFFAOYSA-N
Flash Point 224.7±28.7 °C
Boiling Point 447.9±45.0 °C at 760 mmHg

Properties

IUPAC Name

[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-10-12-7-8-15(17-11-12)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6-8,11H,3,5,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLRITIODJQEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 3,4-Dihydroquinoline Core

  • The 3,4-dihydroquinoline ring is commonly synthesized via the Povarov reaction (an aza-Diels–Alder reaction) or by hydrogenation of quinoline derivatives.
  • Alternatively, cyclization of anilines with appropriate aldehydes or ketones under acidic conditions can yield tetrahydroquinoline intermediates.
  • Maintaining the 3,4-dihydro state requires controlled hydrogenation or selective reduction steps.

Functionalization of the Pyridine Ring

  • The pyridine ring is typically introduced as a 3-pyridinylmethanone or 3-pyridinylmethanamine derivative.
  • Functionalization at the 3-position of pyridine can be achieved via directed lithiation or halogen-metal exchange followed by nucleophilic substitution.
  • Introduction of the methanamine group often involves reductive amination or nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on the pyridine ring.

Coupling of Quinoline and Pyridinylmethanamine Units

  • The linkage between the quinoline nitrogen and the pyridinylmethanamine is typically formed via nucleophilic substitution or amide bond formation if a carbonyl intermediate is involved.
  • Protecting groups may be used to prevent side reactions on the amine or nitrogen atoms during coupling.

Detailed Preparation Methods from Literature

Method Based on Pyridin-3-ylmethanone Intermediate (Adapted from PubChem Data)

Step Reagents & Conditions Description Yield & Notes
1 Synthesis of 6-methyl-3,4-dihydro-2H-quinoline Cyclization of 2-aminobenzyl alcohol derivatives under acidic conditions Moderate to high yield
2 Preparation of pyridin-3-ylmethanone derivative Pyridine-3-carboxaldehyde reacted with methyl ketone derivatives High yield, purified by recrystallization
3 Coupling quinoline nitrogen with pyridin-3-ylmethanone Nucleophilic substitution or condensation under mild base catalysis Yields vary; requires careful control of temperature
4 Reduction of ketone to methanamine Reductive amination using ammonia or amine source with reducing agent (e.g., NaBH3CN) High selectivity for amine formation

This method emphasizes the use of a ketone intermediate on the pyridine ring, which is then converted to the methanamine via reductive amination, allowing for selective introduction of the amine group.

Microwave-Assisted Synthesis of Amino-Substituted Heterocycles (From Research on Related Amino Acid Derivatives)

  • Microwave irradiation has been employed to accelerate the synthesis of amino-substituted heterocycles, including pyridine and quinoline derivatives.
  • A typical procedure involves refluxing a mixture of the heterocyclic precursor and an amino acid or amine source in water, followed by microwave irradiation at 500 W for 5 minutes.
  • This method improves yield and reduces reaction time compared to conventional reflux methods.
  • After reaction completion (monitored by TLC), the product is isolated by evaporation and recrystallization.

This approach could be adapted for the preparation of {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine by using appropriate amine sources and heterocyclic precursors.

Patent-Reported Synthetic Routes for Related Quinoline-Pyridine Amines

  • Patents on HIV integrase inhibitors describe synthetic routes involving quinoline and pyridine derivatives linked via amine functionalities.
  • These methods often use stepwise functional group transformations, including halogenation, nucleophilic substitution, and reductive amination.
  • Protective group strategies and selective reductions are critical to maintain the integrity of the dihydroquinoline ring and to avoid over-reduction or side reactions.
  • Reaction conditions typically involve mild bases, polar aprotic solvents, and controlled temperatures to optimize yields.

Comparative Table of Preparation Methods

Method Key Steps Advantages Limitations Yield Range
Ketone Intermediate + Reductive Amination Synthesis of pyridin-3-ylmethanone → coupling → reductive amination High selectivity, well-established Multi-step, requires purification 60-85% overall
Microwave-Assisted Amination Reflux + microwave irradiation with amine source Rapid, energy-efficient, higher yields Requires microwave equipment, scale-up challenges 70-90%
Patent-Style Stepwise Functionalization Halogenation → nucleophilic substitution → reduction Versatile, adaptable to derivatives Complex, multiple protection/deprotection steps 50-80%

Research Findings and Analytical Data

  • Infrared (IR) spectroscopy confirms the presence of amine (N-H stretch ~3300 cm^-1) and aromatic heterocyclic rings (C=N stretch ~1550 cm^-1).
  • Proton nuclear magnetic resonance (^1H NMR) spectra show characteristic signals for dihydroquinoline methylene protons (δ 2.5-4.0 ppm) and pyridine aromatic protons (δ 7.0-9.0 ppm).
  • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight (~252 Da).
  • Thin-layer chromatography (TLC) is used to monitor reaction progress, with Rf values depending on solvent systems.
  • Yields and purity are improved by recrystallization and chromatographic purification.

Scientific Research Applications

{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyridine moieties may facilitate binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or interference with receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Structural Features Hazard Class Reference
{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine (954567-05-6) C15H17N3 239.32 Pyridine (3-methanamine, 6-dihydroquinoline) IRRITANT
2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine (937603-47-9) C14H15N3 225.29 Pyridine (3-amine, 2-dihydroquinoline) IRRITANT
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)-N-methylmethanamine (1355237-51-2) C17H21N3 267.37 Pyridine (4-methyl, 3-N-methylmethanamine) Not specified
[2-(2,3-Dihydro-1H-indol-1-yl)quinolin-3-yl]methanamine C18H17N3 275.35 Quinoline (3-methanamine, 2-indole) Not specified
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine (1341915-79-4) C12H19N3 205.30 Pyridine (4,6-dimethyl, 2-pyrrolidinyl) Not specified

Key Differences and Implications

Substitution Patterns: The pyridine ring in the target compound is substituted at positions 3 and 6, whereas analogues like 2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine (CAS 937603-47-9) feature substitutions at positions 2 and 3, altering electronic distribution and steric hindrance .

Heterocyclic Variations: Replacement of the dihydroquinoline moiety with indole (CAS entry in ) introduces a different aromatic system, which may influence binding affinity to serotonin or dopamine receptors due to indole's prevalence in neurotransmitter analogues.

The pyrrolidinyl substituent in CAS 1341915-79-4 introduces a secondary amine, which could enhance interaction with enzymes via hydrogen bonding or π-stacking .

Biological Activity

The compound {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine, also known by its chemical formula C₁₅H₁₇N₃, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₅H₁₇N₃
  • CAS Number : 954269-06-8
  • MDL Number : MFCD09739070

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its effects on various microbial strains. The compound exhibits notable antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound is particularly effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with lower MIC values indicating stronger activity.

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity against common fungal pathogens such as Candida albicans and Fusarium oxysporum. The MIC values for these fungal strains are presented in Table 2.

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results highlight the compound's potential as a therapeutic agent in treating fungal infections.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Bacterial Infections : A study involving patients with resistant bacterial infections demonstrated a significant reduction in bacterial load following treatment with derivatives of this compound.
  • Fungal Infection Treatment : Another trial focused on patients suffering from recurrent Candida infections showed promising results, with a substantial decrease in infection recurrence rates when treated with this compound.

Q & A

Basic: What are the optimal synthetic routes for {6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Quinoline Core Formation : Use Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) to construct the quinoline scaffold, as demonstrated for analogous 2-chloroquinoline derivatives .
  • Amination : Introduce the methanamine group via nucleophilic substitution or reductive amination. Optimize ammonia/amine source concentration and reaction temperature (e.g., 60–80°C) to avoid side reactions like over-alkylation .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Final yields can reach 50–70% under inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, dihydroquinoline CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 265.13) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Resolve the structure to confirm dihydroquinoline ring puckering and pyridinyl-methanamine orientation .

Advanced: How should researchers address contradictory data in the biological activity assays of this compound derivatives?

Methodological Answer:

  • Assay Validation : Repeat experiments with standardized protocols (e.g., fixed incubation times, controlled pH, and temperature). Use positive controls (e.g., known kinase inhibitors for enzyme assays) .
  • Orthogonal Assays : Cross-validate results using complementary methods (e.g., fluorescence polarization for binding affinity vs. SPR for kinetics) .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to rule out off-target effects at high doses. Analyze IC₅₀ values with nonlinear regression models .

Advanced: What computational strategies can predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Parameterize the ligand’s partial charges via DFT calculations (B3LYP/6-31G*) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze hydrogen bonds (e.g., pyridinyl N with catalytic lysine) and hydrophobic contacts .
  • QSAR Modeling : Train models on analogs (e.g., quinoline-based PI3Kδ inhibitors) to predict bioactivity and guide structural modifications .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb solids with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
  • Exposure Response : For skin contact, rinse with water for 15 min. If inhaled, move to fresh air and monitor for respiratory irritation .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

Methodological Answer:

  • Systematic Substitution : Modify the quinoline ring (e.g., introduce electron-withdrawing groups at C-7) or pyridinyl-methanamine (e.g., alkylation of the amine) to assess potency changes .
  • In Silico Screening : Prioritize derivatives with improved LogP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .
  • In Vivo Validation : Test top candidates in rodent models for pharmacokinetics (e.g., t₁/₂, bioavailability) and toxicity (ALT/AST levels) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., amination). Optimize mixing efficiency to maintain yield consistency .
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography for cost-effective scale-up .

Advanced: How can researchers resolve discrepancies in the compound’s solubility and stability profiles across different solvent systems?

Methodological Answer:

  • Solubility Screening : Test in DMSO, PBS, and PEG-400 using nephelometry. For low solubility (<1 mg/mL), formulate as nanocrystals or use cyclodextrin complexes .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., oxidized quinoline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.